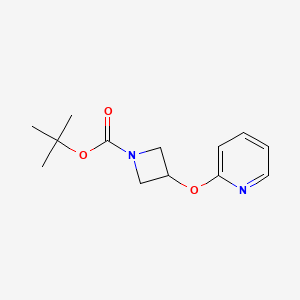
tert-butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate” is a chemical compound with the molecular formula C13H18N2O3 . It has a molecular weight of 250.3 . The compound is also known by its IUPAC name, tert-butyl 3- (3-pyridinyloxy)-1-azetidinecarboxylate .
Synthesis Analysis
The synthesis of azetidines, such as “this compound”, has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Other methods include a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2O3/c1-13(2,3)18-12(16)15-8-11(9-15)17-10-5-4-6-14-7-10/h4-7,11H,8-9H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Aplicaciones Científicas De Investigación
Tert-butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate has been used in a number of scientific research applications, including as a building block in organic synthesis, as a starting material for the synthesis of heterocyclic compounds, and as a tool for the study of enzyme-catalyzed reactions. It has also been used in the synthesis of novel compounds with potential applications in drug discovery and chemical biology.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate is not well understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the synthesis of proteins and other macromolecules. This inhibition is thought to be due to the ability of the compound to bind to the active site of the enzyme, thus preventing the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that the compound has the potential to inhibit the activity of enzymes involved in the synthesis of proteins and other macromolecules, which could lead to changes in the levels of certain proteins and other molecules in the body. In addition, the compound has been shown to have antioxidant activity, which could be beneficial in the prevention of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using tert-butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate in lab experiments include its low cost and availability, its stability in a variety of solvents, and its ability to be used as a starting material for the synthesis of heterocyclic compounds. The main limitation of using this compound in lab experiments is its lack of specificity, as it has been shown to inhibit the activity of a wide range of enzymes.
Direcciones Futuras
The potential future directions for tert-butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate include further research into its mechanism of action, its potential applications in drug discovery, and its potential use as a tool for the study of enzyme-catalyzed reactions. In addition, further research could be conducted into the potential biochemical and physiological effects of the compound, as well as its potential therapeutic applications. Finally, research could also be conducted into the potential advantages and limitations of using the compound in lab experiments.
Métodos De Síntesis
Tert-butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate can be synthesized by the reaction of pyridine-2-carbaldehyde with tert-butyl azetidine-1-carboxylate in the presence of a base, such as sodium hydroxide. The reaction is carried out in a solvent, such as dichloromethane, and the resulting product is isolated and purified by column chromatography.
Propiedades
IUPAC Name |
tert-butyl 3-pyridin-2-yloxyazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-12(16)15-8-10(9-15)17-11-6-4-5-7-14-11/h4-7,10H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIHNITYXPTXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide](/img/structure/B6527495.png)
![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B6527499.png)
![N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6527500.png)
![ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B6527519.png)
![1-(2-methoxyphenyl)-5-oxo-N-[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B6527523.png)
![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B6527531.png)
![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B6527544.png)
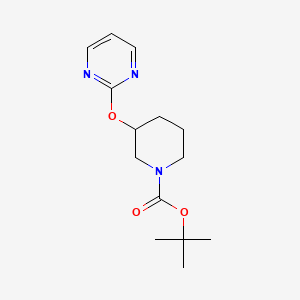

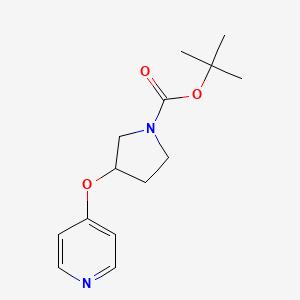
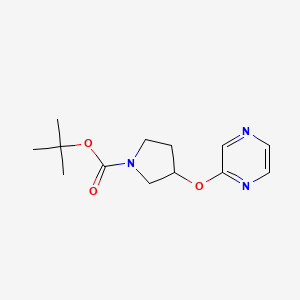

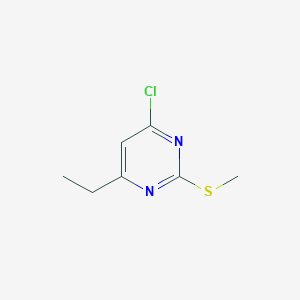
![6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6527579.png)